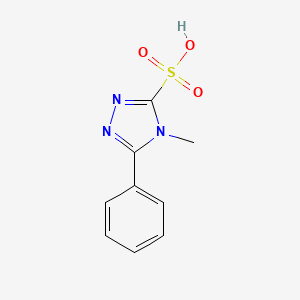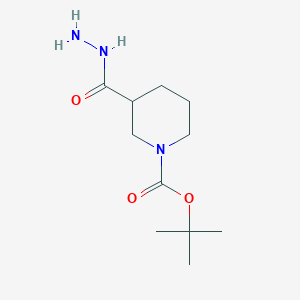
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid
Übersicht
Beschreibung
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Wirkmechanismus
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including antibacterial and antifungal effects . These activities suggest that the compound may interact with various targets, potentially including bacterial and fungal proteins or enzymes.
Mode of Action
It is known that triazoles, in general, are structurally similar to imidazole molecules and act by a similar mechanism of action . Triazoles possess advantages over imidazoles, which have a slow metabolic rate, oral bioavailability, and less effect on human sterol synthesis .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar 1,2,4-triazole derivatives, it is likely that this compound interacts with multiple biochemical pathways, potentially disrupting bacterial and fungal growth and proliferation .
Result of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit antibacterial and antifungal activities, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have been found to possess a wide spectrum of biological activities such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antihypertensive, anticonvulsant, antiviral, antidepressant, antiasthmatic, diuretic, and hypoglycemic activities
Cellular Effects
Based on the known activities of similar triazole derivatives, it can be hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-phenyl-1,2,4-triazole-3-thiol with sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or alcohols; reactions are conducted in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It is used as a lead compound for the development of new drugs targeting various diseases.
Agriculture: It is employed as a fungicide and pesticide due to its ability to inhibit the growth of harmful microorganisms.
Materials Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 4-Phenyl-1,2,4-triazoline-3,5-dione
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulphonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives. This functional group enhances its solubility in water and its ability to form strong interactions with biological targets .
Eigenschaften
IUPAC Name |
4-methyl-5-phenyl-1,2,4-triazole-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-12-8(7-5-3-2-4-6-7)10-11-9(12)16(13,14)15/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHXPIOHZDOODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223910 | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874784-12-0 | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)


![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)
![diethyl [3-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3043414.png)





